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Compound Name:
methoxybenzaldehyde

cat. No.: B1313731

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dihydroxy-5-methoxybenzaldehyde (CsHsOa4, Molecular Weight: 168.15 g/mol ).[1][2] Due to
the limited availability of experimentally derived spectra for this specific molecule, this
document presents predicted data based on the analysis of its structural isomers and
established spectroscopic principles. This guide is intended to serve as a valuable resource for
the identification and characterization of 2,4-Dihydroxy-5-methoxybenzaldehyde in research
and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-
Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 2,4-Dihydroxy-5-
methoxybenzaldehyde. These predictions are derived from the known spectral characteristics
of closely related isomers such as 2,4-dihydroxybenzaldehyde, 2-hydroxy-5-
methoxybenzaldehyde, and 3,4-dihydroxy-5-methoxybenzaldehyde.

'H NMR (Proton NMR) Spectroscopic Data

Solvent: DMSO-de Frequency: 400 MHz
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~9.7 - 10.0 Singlet 1H Aldehyde (-CHO)
~7.0-7.2 Singlet 1H Aromatic (H-6)
~6.4-6.6 Singlet 1H Aromatic (H-3)
~3.8 Singlet 3H Methoxy (-OCHs)
~10.0-11.0 Broad Singlet 1H Hydroxyl (-OH at C4)
~11.0-12.0 Broad Singlet 1H Hydroxyl (-OH at C2)

Note: The chemical shifts of the hydroxyl protons are concentration and temperature-
dependent and may exchange with D20.

3C NMR (Carbon-13 NMR) Spectroscopic Data

Solvent: DMSO-de Frequency: 100 MHz

Chemical Shift (o, ppm) Carbon Assignment
~190 Aldehyde (C=0)

~155 - 160 Aromatic (C-4)

~150 - 155 Aromatic (C-2)

~140 - 145 Aromatic (C-5)

~115- 120 Aromatic (C-1)
~110-115 Aromatic (C-6)

~100 - 105 Aromatic (C-3)
~55-60 Methoxy (-OCHs)

FT-IR (Fourier-Transform Infrared) Spectroscopic Data

Sample Preparation: KBr Pellet
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Wavenumber (cm~—?) Vibration Type Functional Group
3500 - 3200 (broad) O-H Stretch Hydroxyl (-OH)
3100 - 3000 C-H Stretch Aromatic

2900 - 2800 C-H Stretch Aldehyde

1650 - 1630 C=0 Stretch Aldehyde

1600 - 1450 C=C Stretch Aromatic Ring

1280 - 1200 C-O Stretch Aryl Ether

1150 - 1050 C-O Stretch Phenol

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Interpretation
168 Molecular lon (M%)
167 [M-H]*

153 [M-CHs]*

139 [M-CHOJ*

125 [M-CHO-CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh approximately 10-20 mg of the solid 2,4-Dihydroxy-5-
methoxybenzaldehyde sample.[3]

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-de) in a clean, dry vial.[4]

o Filter the solution through a pipette plugged with cotton wool to remove any particulate
matter.[4]

o Transfer the clear solution into a standard 5 mm NMR tube.[3]

 Instrumentation and Data Acquisition:
o The *H and 3C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

o For *H NMR, the spectral width is typically set to 12-16 ppm with a relaxation delay of 1-2
seconds. A total of 16-32 scans are co-added to improve the signal-to-noise ratio.

o For 3C NMR, the spectral width is set to approximately 220-240 ppm with a relaxation
delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required.

o The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic
field is shimmed to achieve optimal resolution.[3]

» Data Processing:
o The acquired Free Induction Decay (FID) is processed using appropriate software.

o Aline broadening factor of 0.3 Hz for *H and 1.0 Hz for 13C spectra is typically applied
before Fourier transformation.

o Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle.[5]

o The fine, homogenous mixture is then transferred to a pellet-pressing die.

o A hydraulic press is used to apply several tons of pressure to form a thin, transparent or
translucent pellet.[5]

 Instrumentation and Data Acquisition:
o The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
o Abackground spectrum of a blank KBr pellet is recorded first.[6]
o The sample spectrum is then recorded, typically in the range of 4000-400 cm™1.

o To improve the signal-to-noise ratio, 16-32 scans are typically co-added with a resolution
of 4 cm~1.[7]

Mass Spectrometry (MS)

e Sample Introduction:

o Adilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.[8]

o The sample can be introduced into the mass spectrometer via a direct insertion probe or
through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.[9]

 Instrumentation and Data Acquisition:

o For Electron lonization (El), the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV).[10]

o The resulting ions are accelerated and separated based on their mass-to-charge (m/z)
ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[9]

o The detector records the abundance of each ion.[11]
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o Data Analysis:
o The mass spectrum is plotted as relative intensity versus m/z.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce
the structure of the molecule.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound and the general signaling pathway concept in drug development where

such compounds might be studied.
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Caption: Experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dihydroxy-5-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313731#2-4-dihydroxy-5-methoxybenzaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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